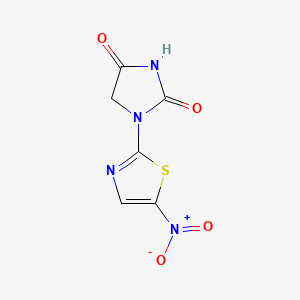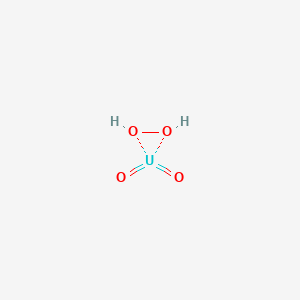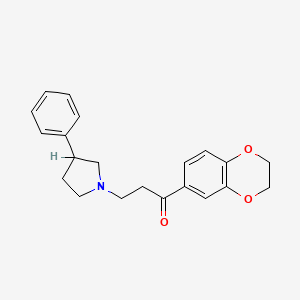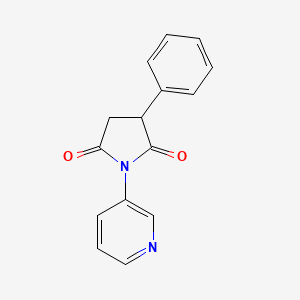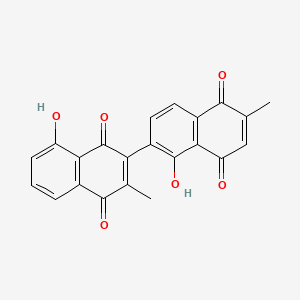
Chitranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitranone is a natural product found in Plumbago auriculata, Diospyros kaki, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Chitranone, along with other naphthoquinones like zeylanone and maritinone, has been identified in the phenolic fraction of the light petroleum extract of the roots of Plumbago zeylanica (Plumbaginaceae). The isolation of these compounds and the synthesis of their derivatives contribute to the understanding of their chemical structures and potential applications (Gunaherath, Gunatilaka, & Thomson, 1988).
Role in Experimental Research
The study of chitranone may also intersect with broader experimental research methodologies. For example, controlled human infection (CHI) trials, which involve the experimental infection of volunteers, can accelerate drug and vaccine development for infectious diseases. Although not directly linked to chitranone, such trials are essential for testing the efficacy of novel compounds, potentially including chitranone derivatives (Roestenberg et al., 2018).
Biomedical Applications
Research on similar compounds, such as chitosan, highlights the potential biomedical applications of chitranone. Chitosan, a biopolymer derived from chitin, has shown promise in wound dressing, drug delivery, and tissue engineering. This implies that structurally related compounds like chitranone could have similar applications (Khor & Lim, 2003). Additionally, the versatility of chitosan in biomedical applications, such as in controlled drug release systems and regenerative medicine, suggests that chitranone, with further research, may find similar applications (Dash, Chiellini, Ottenbrite, & Chiellini, 2011).
Implications in Plant Biology
The study of chalcone isomerase (CHI), an enzyme closely related to the topic of chitranone, reveals its role in plant biology, particularly in flavonoid biosynthesis. This suggests that compounds like chitranone could be significant in understanding plant biochemistry and genetics (van Tunen & Mol, 1987).
Propriétés
Nom du produit |
Chitranone |
|---|---|
Formule moléculaire |
C22H14O6 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3 |
Clé InChI |
ITGPISXKMZIRAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Synonymes |
chitranone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



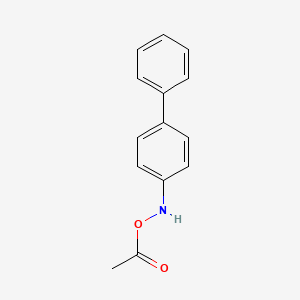
![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)
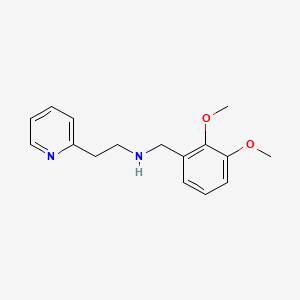
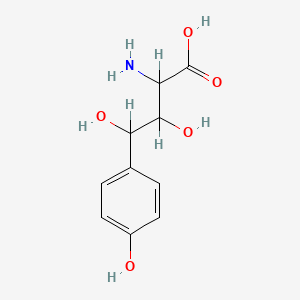
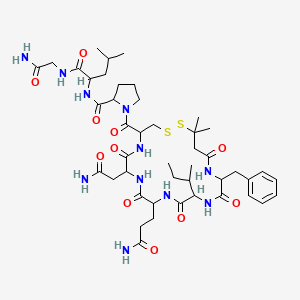
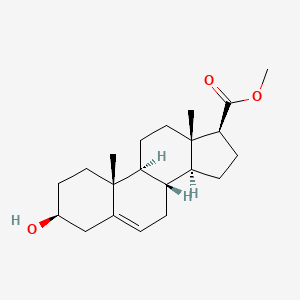
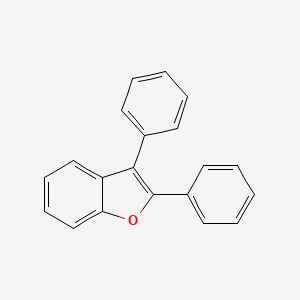
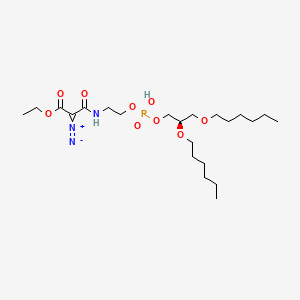
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)
